N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a type of organic compound that is part of many pharmaceutical drugs . The presence of the dimethoxyphenethyl groups suggests that it might have similar properties to other compounds with these groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The quinazoline ring provides a rigid, planar structure, while the dimethoxyphenethyl groups could add flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its solubility in certain solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Tetrahydroisoquinolines and Benzazepines : A study by Saitoh et al. (2001) explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine using Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization efficiency. This research underscores the importance of cyclization reactions in synthesizing complex heterocyclic compounds, potentially applicable to the compound of interest (Saitoh et al., 2001).
Development of Heterocyclic Compounds : Abdallah et al. (2009) describe the synthesis of tetra- and penta-heterocyclic compounds incorporating an isoquinoline moiety, which is relevant for understanding the chemical behavior and synthesis pathways of complex heterocyclic structures similar to the queried compound (Abdallah et al., 2009).
Potential Biological Applications
- Cytotoxic Activities : Research by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives demonstrates the exploration of cationic side chains for studying the effects of side chain positioning on biological activity, including cytotoxic effects against cancer cells. This suggests that structurally related compounds could be explored for their biological activities and potential as therapeutic agents (Bu et al., 2001).
Material Science Applications
- Photoelectric Conversion in Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes for dye-sensitized solar cells to improve photoelectric conversion efficiency. While not directly related to the queried compound, this research indicates the potential utility of organic compounds with specific functional groups in material science applications, such as enhancing the efficiency of solar cells (Wu et al., 2009).
Mechanism of Action
Target of Action
It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.
Biochemical Pathways
If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine .
Pharmacokinetics
A structurally similar compound, n-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, can be analyzed by reverse phase (rp) hplc method with simple conditions
Result of Action
If it acts similarly to DMPEA, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved and the regions of the brain where they are active .
Future Directions
Properties
CAS No. |
892279-65-1 |
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Molecular Formula |
C27H27N3O5 |
Molecular Weight |
473.529 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
AAXBSGIASRBXOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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